

# AL002 INVOKE-2 Trial Outcome: A Technical Support Resource

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## Compound of Interest

Compound Name: AL002

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This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the outcomes of the **AL002** INVOKE-2 trial. The content is structured to address potential questions and experimental considerations arising from the trial's results.

## Frequently Asked Questions (FAQs)

Q1: What was the primary objective of the **AL002** INVOKE-2 trial?

The primary objective of the Phase 2 INVOKE-2 trial was to evaluate the efficacy and safety of **AL002** in slowing disease progression in individuals with early Alzheimer's disease (AD).<sup>[1][2][3]</sup> The primary endpoint was the change from baseline in the Clinical Dementia Rating Sum of Boxes (CDR-SB) score.<sup>[1][2][3][4]</sup>

Q2: What is **AL002** and its mechanism of action?

**AL002** is an investigational humanized monoclonal antibody designed to target and activate TREM2 (Triggering Receptor Expressed on Myeloid cells 2).<sup>[5][6]</sup> TREM2 is a receptor primarily expressed on microglia, the resident immune cells of the brain. By activating TREM2, **AL002** was hypothesized to stimulate microglial activity, including phagocytosis of amyloid-beta plaques and other pathological proteins, thereby slowing the progression of Alzheimer's disease.

Q3: What were the top-line results of the INVOKE-2 trial?

The INVOKE-2 trial did not meet its primary endpoint. **AL002** did not demonstrate a statistically significant slowing of clinical progression as measured by the CDR-SB score compared to placebo.<sup>[1][2][3][7]</sup>

Q4: Did **AL002** show any effect on secondary endpoints or biomarkers?

No. The trial also failed to meet its secondary endpoints, showing no significant treatment effects on other clinical and functional outcomes. Furthermore, there were no significant effects on Alzheimer's disease fluid biomarkers or on brain amyloid levels as measured by amyloid PET imaging.<sup>[1][2][3][7][8]</sup>

Q5: Was there evidence of target engagement by **AL002**?

Yes, despite the lack of clinical efficacy, the trial did show evidence of sustained target engagement.<sup>[2][3]</sup> Pharmacodynamic data indicated that **AL002** administration led to changes in biomarkers consistent with microglial activation, such as a reduction in soluble TREM2 (sTREM2) in the cerebrospinal fluid (CSF).<sup>[6]</sup>

Q6: What were the key safety findings from the INVOKE-2 trial?

A notable safety finding was the observation of amyloid-related imaging abnormalities (ARIA).<sup>[1][3][7]</sup> These MRI changes were observed in some participants treated with **AL002**.

## Troubleshooting and Experimental Guidance

Issue: Replicating biomarker assays to measure microglial activation.

Guidance: When designing experiments to measure microglial activation in response to a TREM2 agonist, it is crucial to select appropriate biomarkers and use validated assay protocols. Based on the **AL002** program, CSF soluble TREM2 (sTREM2) is a key pharmacodynamic biomarker.

- Recommended Assay: A validated enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying sTREM2 levels in CSF.
- Considerations:

- Establish a clear standard operating procedure (SOP) for sample collection, processing, and storage to minimize pre-analytical variability.
- Include appropriate quality controls and reference standards in each assay run.
- Consider longitudinal sampling to track the dynamic changes in sTREM2 levels over the course of the treatment.

Issue: Designing preclinical studies to assess the efficacy of TREM2 agonists.

Guidance: The outcome of the INVOKE-2 trial suggests that demonstrating target engagement and microglial activation may not directly translate to clinical benefit in early Alzheimer's disease. Future preclinical studies should consider a multi-faceted approach.

- **Beyond Target Engagement:** In addition to confirming that the therapeutic agent activates TREM2 signaling, it is important to assess downstream functional consequences, such as enhanced phagocytic capacity of microglia and clearance of pathological proteins.
- **Appropriate Animal Models:** Utilize animal models that recapitulate key aspects of Alzheimer's disease pathology and allow for the assessment of both pathological and cognitive endpoints.
- **Translational Biomarkers:** Incorporate translational biomarkers that can be measured in both preclinical models and human clinical trials to bridge the gap between preclinical findings and clinical outcomes.

## Data Presentation

While specific quantitative data from the INVOKE-2 trial has not been publicly released in detail, the following tables illustrate the structure for presenting such results.

Table 1: Primary Efficacy Endpoint - Change from Baseline in CDR-SB

Treatment Group	N	Baseline Mean CDR-SB (SD)	Mean Change from Baseline at Week 96 (SE)	Placebo-Adjusted Difference (95% CI)	P-value
Placebo	Data not released	Data not released			
AL002 (15 mg/kg Q4W)	Data not released	Data not released	Data not released	Data not released	
AL002 (40 mg/kg Q4W)	Data not released	Data not released	Data not released	Data not released	
AL002 (60 mg/kg Q4W)	Data not released	Data not released	Data not released	Data not released	

Table 2: Key Biomarker Outcomes - Change from Baseline

Biomarker	Treatment Group	N	Baseline Mean (SD)	Mean Change from Baseline (SE)	Placebo-Adjusted Difference (95% CI)	P-value
CSF sTREM2 (pg/mL)	Placebo	Data not released	Data not released			
AL002 (15 mg/kg Q4W)	Data not released	Data not released	Data not released	Data not released		
AL002 (40 mg/kg Q4W)	Data not released	Data not released	Data not released	Data not released		
AL002 (60 mg/kg Q4W)	Data not released	Data not released	Data not released	Data not released		
Amyloid PET (Centiloids)	Placebo	Data not released	Data not released			
AL002 (15 mg/kg Q4W)	Data not released	Data not released	Data not released	Data not released		
AL002 (40 mg/kg Q4W)	Data not released	Data not released	Data not released	Data not released		
AL002 (60 mg/kg Q4W)	Data not released	Data not released	Data not released	Data not released		

## Experimental Protocols

## 1. Clinical Dementia Rating Sum of Boxes (CDR-SB) Assessment

The CDR-SB is a structured interview conducted with the patient and a reliable informant to assess cognitive and functional performance in six domains: Memory, Orientation, Judgment & Problem Solving, Community Affairs, Home & Hobbies, and Personal Care.

- **Scoring:** Each domain is rated on a 5-point scale (0, 0.5, 1, 2, 3), with higher scores indicating greater impairment. The CDR-SB score is the sum of the scores from all six boxes, ranging from 0 to 18.
- **Administration:** The assessment should be administered by a trained and certified rater to ensure consistency and reliability. The rater uses all available information to make the best judgment for each category, scoring impairment as a decline from the individual's usual level due to cognitive loss alone.[\[9\]](#)

## 2. Cerebrospinal Fluid (CSF) Soluble TREM2 (sTREM2) Measurement

- **Sample Collection and Handling:** CSF is collected via lumbar puncture. Samples should be centrifuged to remove cellular debris, and the supernatant aliquoted and stored at -80°C until analysis.
- **Assay Principle:** A sandwich ELISA is a common method for sTREM2 quantification.
  - A capture antibody specific for human TREM2 is coated onto the wells of a microplate.
  - CSF samples, standards, and controls are added to the wells, and any sTREM2 present binds to the capture antibody.
  - After washing, a detection antibody, also specific for sTREM2 and typically conjugated to an enzyme (e.g., horseradish peroxidase), is added.
  - A substrate is then added, which is converted by the enzyme to produce a measurable colorimetric signal.
  - The intensity of the signal is proportional to the concentration of sTREM2 in the sample.[\[10\]](#)

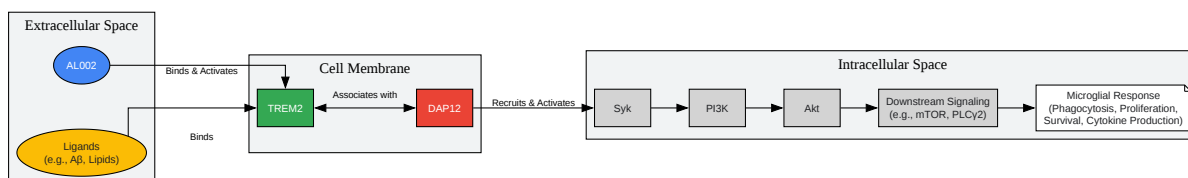
- **Data Analysis:** A standard curve is generated using known concentrations of recombinant human sTREM2, and the concentrations in the unknown samples are interpolated from this curve.

### 3. Amyloid Positron Emission Tomography (PET) Imaging

Amyloid PET imaging is used to visualize and quantify amyloid-beta plaques in the brain.

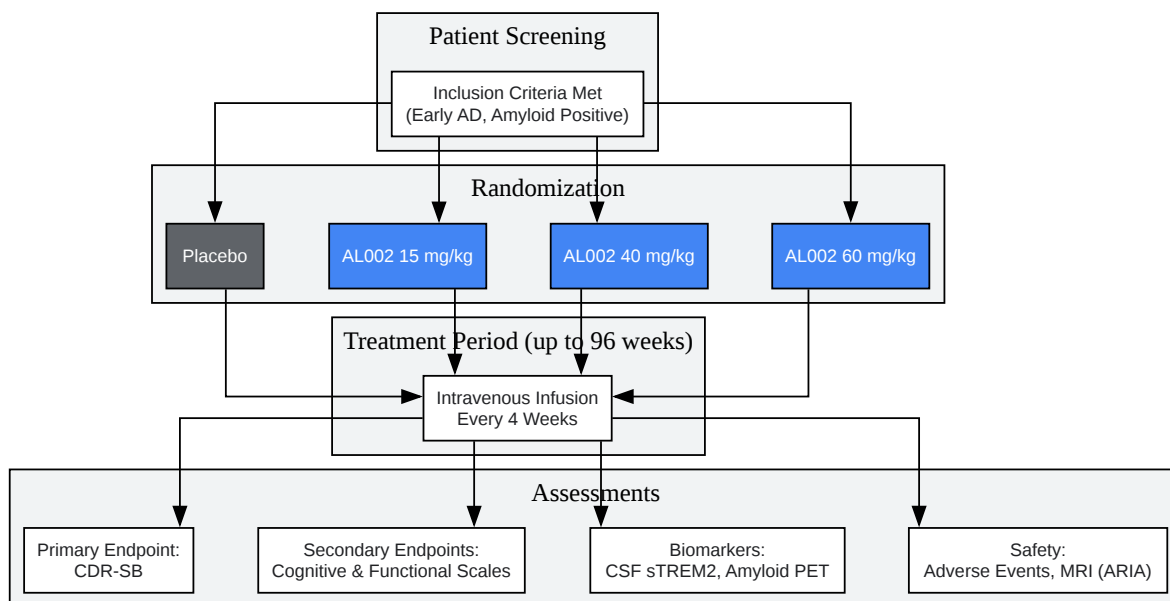
- **Radiotracer:** An FDA-approved amyloid PET radiotracer is administered intravenously.
- **Image Acquisition:** After a specified uptake period, the patient's head is scanned using a PET scanner.
- **Image Analysis:** The PET images are reconstructed and can be visually interpreted by a trained reader as either positive or negative for amyloid pathology. For quantitative analysis, the images are often co-registered with a structural MRI.
- **Quantification (Centiloid Scale):** The standardized uptake value ratio (SUVR) is calculated by normalizing the tracer uptake in cortical regions of interest to a reference region (e.g., cerebellum). The SUVR values can then be converted to the Centiloid (CL) scale, which is a standardized 0-to-100 scale for quantifying amyloid PET results across different tracers and imaging sites.<sup>[11][12][13]</sup> A value of 0 CL represents the average amyloid level in healthy young controls, while 100 CL represents the average level in individuals with mild-to-moderate Alzheimer's disease.<sup>[12]</sup>

## Visualizations



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Caption: Simplified TREM2 signaling pathway activated by **AL002**.



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